molecular formula C13H14N2O B8407571 5-Isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde

5-Isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8407571
M. Wt: 214.26 g/mol
InChI Key: IIOSHLJYRJLMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

5-Isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared from ethyl 3-oxo-3-methyl-pentanoate and phenyl hydrazine in the same manner as 5-cyclopropyl-1-isopropyl-1H-pyrazole-4-carbaldehyde (Example 49).
[Compound]
Name
ethyl 3-oxo-3-methyl-pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:9]1([C:12]2N(C(C)C)N=[CH:14][C:13]=2[CH:20]=[O:21])[CH2:11][CH2:10]1>>[CH:9]([C:12]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=[CH:14][C:13]=1[CH:20]=[O:21])([CH3:11])[CH3:10]

Inputs

Step One
Name
ethyl 3-oxo-3-methyl-pentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=NN1C(C)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=NN1C1=CC=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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